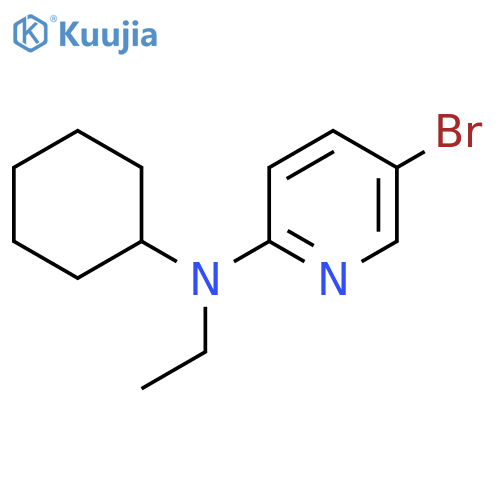

Cas no 1220038-76-5 (N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-ethylamine)

N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-ethylamine 化学的及び物理的性質

名前と識別子

-

- N-(5-BROMO-2-PYRIDINYL)-N-CYCLOHEXYL-N-ETHYLAMINE

- 5-bromo-N-cyclohexyl-N-ethylpyridin-2-amine

- N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-ethylamine

-

- インチ: 1S/C13H19BrN2/c1-2-16(12-6-4-3-5-7-12)13-9-8-11(14)10-15-13/h8-10,12H,2-7H2,1H3

- InChIKey: SXNIEIBSIQCADC-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C=C1)N(CC)C1CCCCC1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 204

- トポロジー分子極性表面積: 16.1

N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-ethylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 052153-500mg |

N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-ethylamine |

1220038-76-5 | 500mg |

$237.00 | 2021-06-27 | ||

| Matrix Scientific | 052153-2.500g |

N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-ethylamine |

1220038-76-5 | 2.500g |

$720.00 | 2021-06-27 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1672517-5g |

5-Bromo-N-cyclohexyl-N-ethylpyridin-2-amine |

1220038-76-5 | 98% | 5g |

¥6078.00 | 2024-08-09 | |

| TRC | N043340-250mg |

N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-ethylamine |

1220038-76-5 | 250mg |

$ 375.00 | 2022-06-03 | ||

| TRC | N043340-125mg |

N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-ethylamine |

1220038-76-5 | 125mg |

$ 230.00 | 2022-06-03 |

N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-ethylamine 関連文献

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-ethylamineに関する追加情報

N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-ethylamine: A Comprehensive Overview

The compound N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-ethylamine (CAS No. 1220038-76-5) is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a pyridine ring, a bromine substituent, and two distinct amine groups. The pyridine ring serves as the central aromatic structure, while the bromine substituent at the 5-position introduces electronic and steric effects that influence the compound's reactivity and properties. The presence of both cyclohexyl and ethylamine groups further enhances its versatility, making it a valuable compound in research and development.

Recent studies have highlighted the importance of N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-ethylamine in the field of medicinal chemistry. Researchers have explored its potential as a precursor for synthesizing bioactive compounds, particularly in the development of novel drug candidates. The bromine atom at the 5-position of the pyridine ring facilitates various substitution reactions, enabling the creation of derivatives with enhanced pharmacological properties. For instance, this compound has been used as an intermediate in the synthesis of antidepressants and anti-inflammatory agents, showcasing its versatility in drug design.

The synthesis of N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-ethylamine involves a multi-step process that combines nucleophilic aromatic substitution and amine coupling reactions. The starting material is typically 5-bromo-2-pyridinemethanol, which undergoes oxidation to form the corresponding aldehyde. Subsequent condensation with cyclohexylamine and ethylamine yields the final product. This synthesis pathway has been optimized to improve yield and purity, making it suitable for large-scale production.

One of the most promising applications of this compound lies in its use as a catalyst in asymmetric synthesis. The combination of a bulky cyclohexyl group and a flexible ethylamine chain creates steric and electronic environments that are ideal for enantioselective reactions. Recent studies have demonstrated its effectiveness in catalyzing the synthesis of chiral building blocks, which are essential for constructing complex molecular architectures. This application underscores the importance of N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-ethylamine in advancing modern organic chemistry.

In addition to its role in drug discovery and catalysis, this compound has also found applications in materials science. Its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry. Researchers have explored its potential as a precursor for synthesizing metal-organic frameworks (MOFs) and other functional materials. These materials exhibit unique properties, such as high surface area and selective adsorption capabilities, which make them suitable for gas storage, catalysis, and sensing applications.

The structural versatility of N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-ethylamine also makes it an attractive candidate for polymer chemistry. Its amine groups can participate in polymerization reactions, leading to the formation of novel polymeric materials with tailored properties. Recent investigations have focused on its use as a monomer for synthesizing conductive polymers, which have applications in electronics, energy storage, and sensors.

From an environmental perspective, this compound has been studied for its potential role in green chemistry. Its use as a catalyst or reagent in environmentally friendly reaction conditions could reduce waste generation and improve process efficiency. Researchers are exploring ways to optimize its application in sustainable chemical processes, aligning with global efforts to promote eco-friendly practices.

In conclusion, N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-ethylamine (CAS No. 1220038-76-5) is a multifaceted compound with significant potential across various fields of science and technology. Its unique structure enables diverse applications ranging from drug discovery to materials science, while ongoing research continues to uncover new possibilities for its use. As advancements in synthetic methods and application development progress, this compound is poised to play an increasingly important role in both academic research and industrial applications.

1220038-76-5 (N-(5-Bromo-2-pyridinyl)-N-cyclohexyl-N-ethylamine) 関連製品

- 955299-30-6(4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide)

- 2106254-15-1(ethyl 2-{3-bromoimidazo1,2-apyridin-2-yl}acetate)

- 1251617-59-0(6-({(4-methoxyphenyl)methylcarbamoyl}methyl)-7-oxo-6H,7H-1,2thiazolo4,5-dpyrimidine-3-carboxamide)

- 2091455-39-7(ethyl 4-amino-1H-indazole-3-carboxylate)

- 103656-71-9(4-(2-phenyl-1,3-oxazol-5-yl)phenol)

- 932382-17-7(N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-Pyridinecarboxamide)

- 2229006-83-9(2-methyl-4-(trimethyl-1H-pyrazol-4-yl)butanoic acid)

- 934070-55-0(Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate)

- 1353978-45-6(2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-1-pyrazin-2-yl-ethanone)

- 899955-33-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide)